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molecular formula C13H8Cl2O2 B8531645 3-Chlorobenzoic acid, 4-chlorophenyl ester

3-Chlorobenzoic acid, 4-chlorophenyl ester

Cat. No. B8531645
M. Wt: 267.10 g/mol
InChI Key: FORQJPGZFJPPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04294845

Procedure details

A solution of 80 g of 3-chlorophenyl-carboxylic acid chloride in 100 ml of anhydrous benzene was added dropwise with stirring at 10° C. to a mixture of 5.87 g of 4-chlorophenol, 46.1 g of triethylamine and 250 ml of anhydrous benzene and the mixture was stirred overnight at room temperature. The mixture was vacuum filtered and the filtrate was evaporated to dryness to obtain 122 g of raw product which was crystallized from 200 ml of a 2-8 ethyl ether-petroleum ether (b.p.=60°-80° C.) mixture to obtain 116 g of 4-chlorophenyl 3-chlorobenzoate melting at 72° C.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step Two
Quantity
46.1 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8](Cl)=[O:9])[CH:5]=[CH:6][CH:7]=1.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1.C(N(CC)CC)C>C1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[C:8]([O:18][C:15]1[CH:16]=[CH:17][C:12]([Cl:11])=[CH:13][CH:14]=1)=[O:9]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
5.87 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
46.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain 122 g of raw product which
CUSTOM
Type
CUSTOM
Details
was crystallized from 200 ml of a 2-8 ethyl ether-petroleum ether (b.p.=60°-80° C.) mixture

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C(=O)OC2=CC=C(C=C2)Cl)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 116 g
YIELD: CALCULATEDPERCENTYIELD 951.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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